molecular formula C9H10N2 B155859 1-methyl-1H-indol-6-amine CAS No. 135855-62-8

1-methyl-1H-indol-6-amine

Cat. No. B155859
M. Wt: 146.19 g/mol
InChI Key: MTZOSTDWLSSPHA-UHFFFAOYSA-N
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Description

1-methyl-1H-indol-6-amine, also known as [ (1H-indol-6-yl)methyl] (methyl)amine hydrochloride, is a compound with the molecular formula C10H12N2 . It is a derivative of indole, a heterocyclic aromatic organic compound .


Molecular Structure Analysis

The InChI code for 1-methyl-1H-indol-6-amine is 1S/C9H10N2/c1-11-5-4-7-2-3-8(10)6-9(7)11/h2-6H,10H2,1H3 . This indicates that the compound has a molecular weight of 146.19 and is composed of 9 carbon atoms, 10 hydrogen atoms, and 2 nitrogen atoms .


Physical And Chemical Properties Analysis

1-methyl-1H-indol-6-amine is an oil at room temperature . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Antiviral Activity

Specific Scientific Field

Medicinal Chemistry and Drug Discovery

Summary

1-methyl-1H-indol-6-amine and its derivatives have shown promising antiviral activity. Researchers have synthesized various indole-containing compounds and evaluated their efficacy against viral infections. One notable example is methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate , which demonstrated inhibitory activity against influenza A with an IC50 value of 7.53 μmol/L . These findings highlight the potential of indole-based molecules as antiviral agents.

Experimental Procedures

  • Synthesis : The compound can be synthesized using established methods for indole derivatives . Various synthetic strategies, such as Bischler-Möhlau, Fischer, Hemetsberger, and Julia synthesis, can be employed.

Results

  • Selectivity : It had a high SI value of 17, indicating selective antiviral action .

Other Potential Applications

Specific Scientific Field

Various fields, including medicinal chemistry, pharmacology, and biochemistry.

Summary

Beyond antiviral activity, indole derivatives have been explored for their potential in treating other diseases. For example:

  • Cardiovascular Health : Alkaloids from Rauvolfia species (e.g., ajmaline, ajmalicine, and reserpine) have antihypertensive properties .

Experimental Procedures

Results

Safety And Hazards

The compound is considered hazardous. It has been assigned the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335, which indicate harm if swallowed, skin irritation, serious eye damage, and respiratory irritation, respectively .

properties

IUPAC Name

1-methylindol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-11-5-4-7-2-3-8(10)6-9(7)11/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZOSTDWLSSPHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441314
Record name 1-methyl-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-indol-6-amine

CAS RN

135855-62-8
Record name 1-methyl-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-indol-6-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 1-methyl-6-nitro-1H-indole (5.0 g, 28.4 mmol) and 10% Pd/C(1.0 g) in ethanol (200 ml) and tetrahydrofuran (100 ml) was hydrogenated at atmospheric pressure for 14 hours. The reaction mixture was filtered and concentrated to give 1-methyl-6-amino-1H-indole after crystallization from ether/hexane (3.8 g, 80%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

1-methyl-6-nitro-1H-indole (90 mg, 0.51 mmol), ammonium chloride (55 mg, 1.02 mmol) and iron powder (143 mg, 2.55 mmol) were suspended in ethanol/water (2 mL/1 mL) and heated at 70° C. for 2 h. After cooling, the solution was filtrated through a pad of Celite®, which was washed with ethanol. Ethyl acetate was added to the filtrate and the organic layer was washed with water twice. The combined organic layers were dried over anhydrous MgSO4 and evaporated to afford 30 mg (37%) of the title compound
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
55 mg
Type
reactant
Reaction Step Two
Name
ethanol water
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
143 mg
Type
catalyst
Reaction Step Four
Yield
37%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
PT Tran, VH Hoang, SA Thorat, SE Kim, J Ann… - Bioorganic & medicinal …, 2013 - Elsevier
In an effort to design inhibitors of human glutaminyl cyclase (QC), we have synthesized a library of N-aryl N-(5-methyl-1H-imidazol-1-yl)propyl thioureas and investigated the …
Number of citations: 39 www.sciencedirect.com
I Ledneczki, A Horvath, P Tapolcsanyi, J Eles… - European Journal of …, 2021 - Elsevier
… 3-Fluoro-1-methyl-1H-indol-6-amine was synthesized in an analogous way as it is described in the following reference [54]. The amide coupling was achieved in an analogous way as it …
Number of citations: 3 www.sciencedirect.com
DP Stockdale, JA Beutler, DF Wiemer - Bioorganic & medicinal chemistry, 2017 - Elsevier
The schweinfurthins are plant-derived stilbenes with an intriguing profile of anti-cancer activity. To obtain analogues of the schweinfurthins that might preserve the biological activity but …
Number of citations: 10 www.sciencedirect.com
DP Stockdale - 2017 - search.proquest.com
The pawhuskins and schweinfurthins are two classes of stilbene natural product compounds that exhibit interesting biological activity, and because of this they have been studied …
Number of citations: 2 search.proquest.com

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